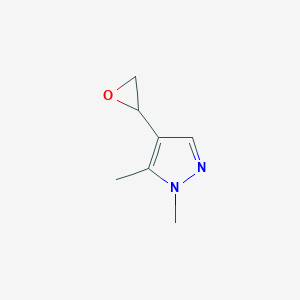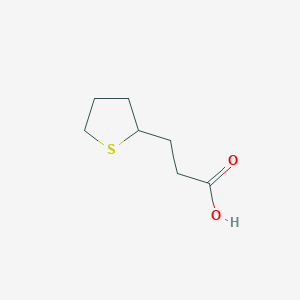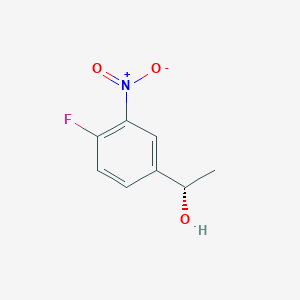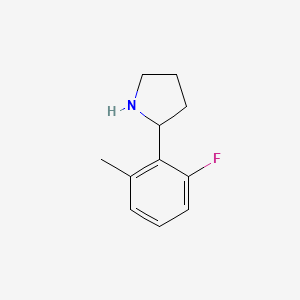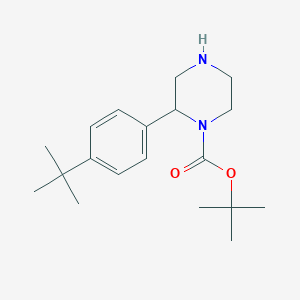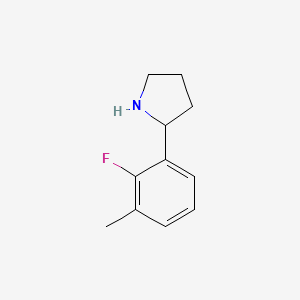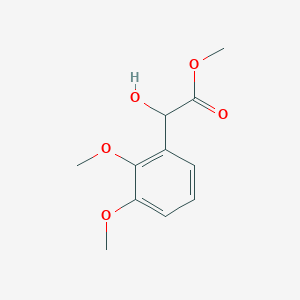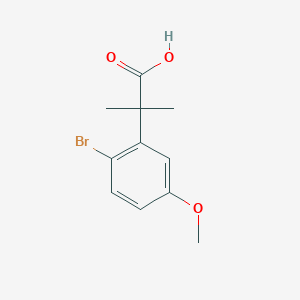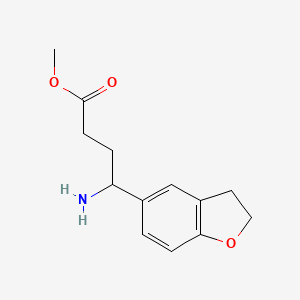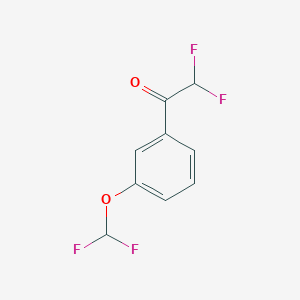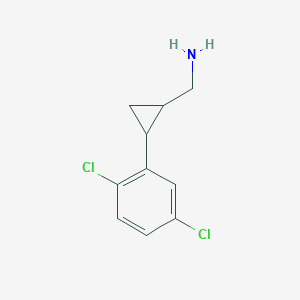
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
N-phenyl-N-(4-piperidinyl)propanamide: Another piperidine derivative with similar structural features but different pharmacological properties.
2,2-dimethyl-N-(piperidin-4-yl)propanamide: A closely related compound with slight variations in its chemical structure.
Uniqueness: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21ClN2O |
|---|---|
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |
Clave InChI |
ZYPRHMJEVXYPNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCNCC1)C(=O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
